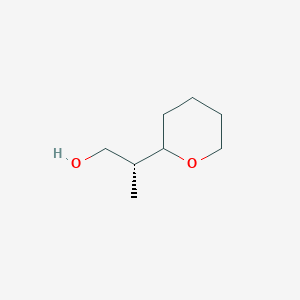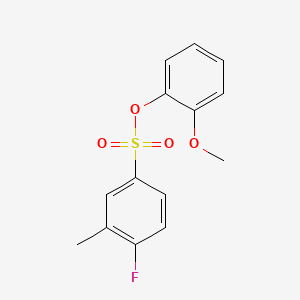![molecular formula C13H17NO4S B2521263 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate CAS No. 1396979-03-5](/img/structure/B2521263.png)
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate is a chemical compound with the CAS Number: 1396979-03-5. It has a molecular weight of 283.35 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4S/c1-2-17-12(15)11(9-19)14-13(16)18-8-10-6-4-3-5-7-10/h3-7,11,19H,2,8-9H2,1H3,(H,14,16). This code provides a specific description of the molecule’s structure .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays and Reaction Pathways
A review focused on the ABTS/PP decolorization assay for antioxidant capacity highlights different reaction pathways for antioxidants, which might be relevant for understanding the antioxidant potential of various compounds, including derivatives like Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate. Some antioxidants can form coupling adducts with radical cations, a reaction pathway that might influence the antioxidant capacity assessment of related compounds (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
The development of analytical methods for determining antioxidant activity is crucial for evaluating the efficacy of various compounds. A comprehensive review details the major tests used to assess antioxidant activity, including their detection mechanisms, applicability, advantages, and disadvantages. This knowledge is foundational for designing studies to evaluate new compounds, potentially including this compound, for their antioxidant properties (Munteanu & Apetrei, 2021).
Biodegradation and Fate in Environmental Contexts
Understanding the biodegradation and environmental fate of chemical compounds is essential for assessing their ecological impact. Research on ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation pathways and the influence of environmental conditions, which could be analogously relevant for the biodegradation studies of this compound and its environmental safety assessment (Thornton et al., 2020).
Synthesis and Pharmacological Evaluation of Derivatives
Research into the synthesis and pharmacological evaluation of novel compounds, such as benzofused thiazole derivatives, demonstrates methodologies that could be applied to the synthesis and potential pharmaceutical applications of this compound. Such studies are critical for discovering new drugs and understanding their mechanisms of action (Raut et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-17-12(15)11(9-19)14-13(16)18-8-10-6-4-3-5-7-10/h3-7,11,19H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJZGRUIZUKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)
![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)
![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)



